Mal-Dap(Boc) DCHA

Catalog No.
S6590204
CAS No.
2004724-16-5
M.F
C24H39N3O6
M. Wt
465.6 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Mal-Dap(Boc) DCHA

CAS Number

2004724-16-5

Product Name

Mal-Dap(Boc) DCHA

IUPAC Name

N-cyclohexylcyclohexanamine;(2S)-2-(2,5-dioxopyrrol-1-yl)-3-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid

Molecular Formula

C24H39N3O6

Molecular Weight

465.6 g/mol

InChI

InChI=1S/C12H16N2O6.C12H23N/c1-12(2,3)20-11(19)13-6-7(10(17)18)14-8(15)4-5-9(14)16;1-3-7-11(8-4-1)13-12-9-5-2-6-10-12/h4-5,7H,6H2,1-3H3,(H,13,19)(H,17,18);11-13H,1-10H2/t7-;/m0./s1

InChI Key

CTETYNCMWWFHNB-FJXQXJEOSA-N

SMILES

CC(C)(C)OC(=O)NCC(C(=O)O)N1C(=O)C=CC1=O.C1CCC(CC1)NC2CCCCC2

Canonical SMILES

CC(C)(C)OC(=O)NCC(C(=O)O)N1C(=O)C=CC1=O.C1CCC(CC1)NC2CCCCC2

Isomeric SMILES

CC(C)(C)OC(=O)NC[C@@H](C(=O)O)N1C(=O)C=CC1=O.C1CCC(CC1)NC2CCCCC2

The exact mass of the compound Mal-Dap(Boc) DCHA is 465.28388597 g/mol and the complexity rating of the compound is 575. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

Mal-Dap(Boc) DCHA (CAS 2004724-16-5) is a highly specialized, hetero-bifunctional linker building block engineered primarily for the synthesis of next-generation Antibody-Drug Conjugates (ADCs) [1]. Structurally, it comprises a thiol-reactive maleimide group, a diaminopropionic acid (Dap) backbone with an orthogonally protected (Boc) beta-amine, and a carboxylic acid formulated as a stable dicyclohexylamine (DCHA) salt [2]. Its primary procurement value lies in its ability to generate "self-stabilizing" maleimide conjugates; upon conjugation and subsequent Boc deprotection, the basic amine of the Dap moiety catalyzes the rapid hydrolysis of the newly formed thiosuccinimide ring at neutral pH [1]. This irreversible ring-opening locks the payload to the antibody, preventing the premature deconjugation that typically plagues standard maleimide linkers [1]. Furthermore, the DCHA salt formulation ensures the reagent is a highly crystalline, free-flowing powder, providing the precise stoichiometric handling required for reproducible solid-phase peptide synthesis (SPPS) and industrial scale-up [2].

Research Fit

Thiol conjugation Supports stable maleimide-thiol linkages via self-hydrolyzing design, compatible with cysteine-based ADC assembly
Orthogonal protection Boc-protected amine allows sequential deprotection for multi-step bioconjugation workflows
Handling & purity Crystalline DCHA salt with defined stereochemistry (S-enantiomer) for consistent ADC process development

Substituting Mal-Dap(Boc) DCHA with conventional maleimide linkers (such as maleimidocaproic acid) fundamentally compromises the in vivo stability and safety profile of the final bioconjugate [1]. Standard maleimide-thiol conjugates form thiosuccinimide rings that remain susceptible to retro-Michael elimination in plasma, leading to premature payload release, reduced therapeutic efficacy, and severe off-target toxicity [1]. While one could attempt to force the hydrolysis of standard maleimide conjugates using high pH and elevated temperatures, such harsh conditions often degrade the delicate monoclonal antibody [1]. Furthermore, attempting to procure the free acid form (Mal-Dap(Boc)-OH) instead of the DCHA salt introduces significant process chemistry risks; the free acid is prone to being an unstable, hygroscopic solid or oil, which introduces unacceptable stoichiometric variability and degradation risks during automated synthesis or GMP manufacturing workflows [2].

Substitution Risk

Standard maleimides
May undergo retro-Michael elimination, leading to progressive payload loss in plasma models
Free acid form
Fine powder with potential handling challenges; solubility and stability may not match the DCHA salt
Pre-activated esters
Limited aqueous stability restricts sequential conjugation; orthogonal Boc strategy may not be replicable

Prevention of Retro-Michael Deconjugation via Dap-Catalyzed Hydrolysis

The core differentiator of the Mal-Dap architecture is its ability to undergo rapid, spontaneous thiosuccinimide ring hydrolysis post-conjugation [1]. When standard maleimidocaproyl (mc) linkers are used, the resulting thiosuccinimide linkage undergoes continuous retro-Michael elimination in plasma, resulting in significant loss of the drug-linker from the ADC over time [1]. In contrast, the basic amino group of the Dap moiety (once the Boc group is removed) is perfectly positioned to provide intramolecular catalysis, inducing the thiosuccinimide to rapidly hydrolyze at neutral pH and room temperature [1]. Once hydrolyzed, the ring-opened structure is completely resistant to maleimide elimination reactions, effectively locking the conjugate and preventing nonspecific deconjugation in vivo [1].

Evidence DimensionPost-conjugation in vivo linker stability (resistance to deconjugation)
Target Compound DataMal-Dap-derived linkers undergo rapid thiosuccinimide hydrolysis at neutral pH, permanently preventing retro-Michael elimination.
Comparator Or BaselineStandard maleimidocaproyl (mc) linkers.
Quantified DifferenceStandard mc-linkers suffer from continuous retro-Michael elimination in plasma, whereas Dap-linkers achieve near-complete stabilization via rapid ring-opening.
ConditionsNeutral pH, room temperature, post-conjugation to antibody thiols in plasma.

Procurement of Mal-Dap(Boc) enables the synthesis of "self-stabilizing" ADCs that avoid the premature payload release and off-target toxicity associated with conventional maleimide linkers.

Ring hydrolysis
Class-level
Reported complete hydrolysis to stable open-ring form after Boc deprotection; resistant to retro-Michael elimination
Supports linker stability evaluation in ADC research models
Aqueous pH 7; comparative plasma stability data from mouse models

Enhanced Manufacturability and Storage Stability via DCHA Salt Formulation

The formulation of Mal-Dap(Boc) as a dicyclohexylamine (DCHA) salt provides critical advantages for process chemistry and reagent handling [1]. Free carboxylic acids of functionalized aliphatic chains are frequently hygroscopic oils or amorphous solids that are difficult to weigh accurately and prone to degradation . By contrast, the Mal-Dap(Boc) DCHA salt is a stable, free-flowing white crystalline powder with a defined melting point (150 - 164 °C) and high isomeric purity (>99.9%) [REFS-1, REFS-2]. This crystalline nature ensures precise stoichiometric weighing and excellent long-term storage stability at 0-8 °C, which is essential for reproducible coupling during automated peptide synthesis .

Evidence DimensionPhysical state and handling reproducibility
Target Compound DataMal-Dap(Boc) DCHA salt forms a stable, free-flowing crystalline powder (Melting Point 150-164 °C) with >99.9% isomeric purity.
Comparator Or BaselineMal-Dap(Boc)-OH free acid.
Quantified DifferenceThe DCHA salt eliminates the hygroscopicity and weighing inaccuracies associated with the amorphous or oily free-acid baseline, ensuring exact stoichiometry.
ConditionsBulk reagent storage, weighing, and automated SPPS workflows.

For industrial scale-up and GMP linker synthesis, the crystalline DCHA salt eliminates batch-to-batch variability and handling difficulties associated with free-acid precursors.

Salt form
Head-to-head
DCHA salt provides enhanced stability and solubility vs. free acid; crystalline solid with improved handling
May simplify processing in ADC manufacturing workflows
Data to verify: vendor-reported solubility in DMSO, DMF

Controlled Sequential Assembly via Orthogonal Boc Protection

The incorporation of a tert-butyloxycarbonyl (Boc) protecting group on the beta-amine of the Dap backbone is essential for the controlled, sequential synthesis of complex ADC linkers [1]. During the coupling of the Mal-Dap carboxylic acid to downstream peptide sequences (e.g., Val-Cit-PABC), the highly reactive beta-amine must be masked to prevent unwanted polymerization or side reactions [1]. The Boc group provides robust orthogonal protection during standard amide coupling conditions and can be cleanly removed using mild acid (e.g., trifluoroacetic acid) without degrading the sensitive maleimide warhead [1]. This chemoselectivity is critical for revealing the catalytic amine only when required for the self-hydrolyzing mechanism.

Evidence DimensionChemoselectivity during complex linker synthesis
Target Compound DataBoc-protected beta-amine remains stable during amide coupling and is cleanly deprotected via mild acid.
Comparator Or BaselineUnprotected Mal-Dap precursors.
Quantified DifferenceUnprotected precursors lead to uncontrolled polymerization and side reactions, whereas Boc protection ensures high-yielding, site-specific coupling of the linker backbone.
ConditionsSolution-phase or solid-phase peptide synthesis (SPPS) environments.

The Boc group allows chemists to seamlessly integrate the self-stabilizing Dap moiety into complex, multi-component ADC linkers before revealing the catalytic amine.

Orthogonal Boc
Cross-study
Boc-protected amine remains stable during maleimide-thiol coupling; deprotection releases free amine for second conjugation
Enables sequential multi-functional bioconjugate synthesis
Aqueous buffer pH 7.0-7.5; acidic Boc removal (TFA/DCM)
Purity & stereochemistry
Head-to-head
Single S-enantiomer (L-Dap); purity reported ≥99% by HPLC
Supports batch-to-batch consistency for ADC process development
Chiral HPLC, polarimetry [α]D20 -37 to -43°
Aqueous solubility
Class-level
Polar Dap backbone and DCHA salt improve aqueous compatibility vs. lipophilic linkers (e.g., MC, Val-Cit-PAB)
May reduce need for organic co-solvents in conjugation buffers
Data to verify: quantitative solubility values not peer-reviewed
In vivo model context
Class-level
Self-hydrolyzing maleimide ADCs reported improved stability and tolerability endpoints in mouse xenograft models
Model-response context: design principle supports payload retention in preclinical ADC studies
Class inference; direct Mal-Dap(Boc) DCHA ADC data not isolated

Synthesis of Self-Stabilizing Antibody-Drug Conjugates (ADCs)

Mal-Dap(Boc) DCHA is the optimal building block for developing next-generation ADCs that require extended circulation half-lives and minimal off-target toxicity. By leveraging the Dap-catalyzed thiosuccinimide hydrolysis, developers can permanently lock the payload to the antibody, preventing the retro-Michael deconjugation that limits the efficacy of standard maleimidocaproyl linkers [1].

Automated Solid-Phase Peptide Synthesis (SPPS) of Complex Linkers

In the automated synthesis of cleavable peptide linkers (e.g., Val-Cit or Val-Ala based architectures), the stable, crystalline nature of the DCHA salt ensures precise stoichiometric coupling. Furthermore, the orthogonal Boc protection allows for seamless integration into multi-step SPPS workflows without the risk of premature side reactions [2].

Development of Advanced PEGylated Drug-Linkers

For the construction of highly polar, PEGylated linker architectures, the Mal-Dap moiety not only stabilizes the maleimide attachment but can also serve as a branching point. Following Boc deprotection, the revealed amine can be further functionalized or left free to catalyze hydrolysis, making it a highly versatile node in advanced linker design [2].

Application Fit

Application
Selection Property
Validation Focus
Extended-circulation ADC studies
Self-hydrolyzing maleimide design
Payload retention in plasma models
Multi-step bioconjugation
Orthogonal Boc protection
Sequential deprotection and coupling fidelity
High-purity ADC process development
Defined stereochemistry and purity profile
Batch consistency and impurity profiling
Aqueous conjugation protocols
Polar Dap backbone and salt form
Antibody aggregation and binding activity

Hydrogen Bond Acceptor Count

7

Hydrogen Bond Donor Count

3

Exact Mass

465.28388597 g/mol

Monoisotopic Mass

465.28388597 g/mol

Heavy Atom Count

33

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